N-cyclohexyl-N-methyl-2-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)acetamide
Description
N-cyclohexyl-N-methyl-2-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a methyl group, and a thiazinan ring with a dioxo functional group
Properties
IUPAC Name |
N-cyclohexyl-N-methyl-2-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3S/c1-12-11-20(18,19)9-8-16(12)10-14(17)15(2)13-6-4-3-5-7-13/h12-13H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQHTGTYIVZEQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)CCN1CC(=O)N(C)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-methyl-2-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)acetamide typically involves multiple steps:
Formation of the Thiazinan Ring: The initial step involves the synthesis of the thiazinan ring. This can be achieved through the reaction of a suitable amine with a sulfonyl chloride under basic conditions to form the 1,4-thiazinan-1,1-dioxide structure.
Acylation: The next step involves the acylation of the thiazinan ring. This is typically done using an acyl chloride or anhydride in the presence of a base to introduce the acetamide group.
Cyclohexyl and Methyl Substitution: Finally, the cyclohexyl and methyl groups are introduced through alkylation reactions. This can be achieved using appropriate alkyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green
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